Hydroxy(triphenyl)silane;propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy(triphenyl)silane;propan-1-ol is a compound that combines the properties of both silanes and alcohols. It is characterized by the presence of a hydroxyl group attached to a silicon atom, which is further bonded to three phenyl groups. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy(triphenyl)silane;propan-1-ol can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with propan-1-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the Si-O bond. Another method involves the hydrosilylation of propylene oxide with triphenylsilane, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes utilize specialized reactors and catalysts to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy(triphenyl)silane;propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like platinum or palladium. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from reactions involving this compound include silanols, siloxanes, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of more complex organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Hydroxy(triphenyl)silane;propan-1-ol has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: This compound is used in the production of specialty polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of hydroxy(triphenyl)silane;propan-1-ol involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The silicon atom, bonded to three phenyl groups, provides stability and enhances the compound’s reactivity. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylsilane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
Diphenylsilane: Contains two phenyl groups and is less sterically hindered, leading to different reactivity patterns.
Triethylsilane: An alkylsilane with different physical properties and reactivity due to the presence of ethyl groups instead of phenyl groups.
Uniqueness
Hydroxy(triphenyl)silane;propan-1-ol is unique due to the presence of both a hydroxyl group and three phenyl groups attached to the silicon atom. This combination imparts distinct reactivity and stability, making it valuable in applications where both hydrophilic and hydrophobic interactions are required.
Eigenschaften
CAS-Nummer |
918414-80-9 |
---|---|
Molekularformel |
C21H24O2Si |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
hydroxy(triphenyl)silane;propan-1-ol |
InChI |
InChI=1S/C18H16OSi.C3H8O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4/h1-15,19H;4H,2-3H2,1H3 |
InChI-Schlüssel |
UPJGTTKOYQDEEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.